molecular formula C13H19N3S2 B6647475 N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine

Cat. No.: B6647475
M. Wt: 281.4 g/mol
InChI Key: UYCGJPBCWPOBQU-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thian-4-amine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. It also induces the production of reactive oxygen species, which can lead to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cell growth and survival. It has also been shown to have anti-inflammatory and antioxidant properties, which can have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine in lab experiments include its potent activity against cancer cells, its ability to induce apoptosis, and its potential as a lead compound for drug discovery. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine. These include:
1. Further studies on its mechanism of action and signaling pathways involved in its anti-cancer activity.
2. Development of novel derivatives with improved solubility and potency.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of its potential as a building block for the synthesis of novel materials with unique properties.
5. Studies on its pharmacokinetics and toxicity profile to determine its safety and efficacy in vivo.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and building block for novel materials.

Synthesis Methods

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine has been synthesized using various methods, including the reaction of 2,6-dimethylimidazo[2,1-b][1,3]thiazole with thian-4-amine in the presence of a catalyst. The synthesis method also involves the use of various solvents and reagents, such as ethanol, chloroform, and sodium hydroxide. The purity and yield of the synthesized compound depend on the synthesis method used.

Scientific Research Applications

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S2/c1-9-8-16-12(10(2)15-13(16)18-9)7-14-11-3-5-17-6-4-11/h8,11,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCGJPBCWPOBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)CNC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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